molecular formula C8H6F8 B1294415 1,4-Divinyloctafluorobutane CAS No. 678-65-9

1,4-Divinyloctafluorobutane

Cat. No.: B1294415
CAS No.: 678-65-9
M. Wt: 254.12 g/mol
InChI Key: XRSMAKAYKVRPSA-UHFFFAOYSA-N
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Description

1,4-Divinyloctafluorobutane is a fluorinated organic compound with the molecular formula C8H6F8. It is also known by other names such as this compound and 1,4-Divinylperfluorobutane . This compound is characterized by the presence of eight fluorine atoms, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Divinyloctafluorobutane typically involves the fluorination of octa-1,7-diene. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions to achieve the desired level of fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully monitored to ensure safety and efficiency, as fluorine is highly reactive and can pose significant hazards .

Chemical Reactions Analysis

Types of Reactions

1,4-Divinyloctafluorobutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation yields fully saturated fluorinated hydrocarbons, while halogenation produces dihalogenated derivatives .

Mechanism of Action

The mechanism of action of 1,4-Divinyloctafluorobutane involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Divinyloctafluorobutane is unique due to its specific arrangement of fluorine atoms and double bonds, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of reactions makes it valuable in multiple fields of research and industry .

Properties

IUPAC Name

3,3,4,4,5,5,6,6-octafluoroocta-1,7-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F8/c1-3-5(9,10)7(13,14)8(15,16)6(11,12)4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSMAKAYKVRPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C(C(C=C)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880145
Record name 1,4-Divinylperfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678-65-9
Record name 3,3,4,4,5,5,6,6-Octafluoro-1,7-octadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=678-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4,5,5,6,6-Octafluoroocta-1,7-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Divinylperfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6-octafluoroocta-1,7-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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